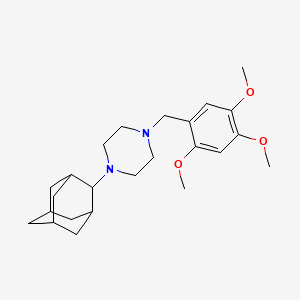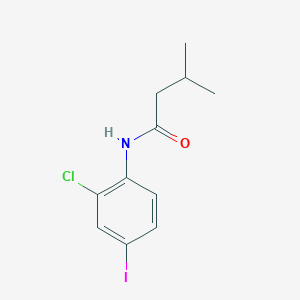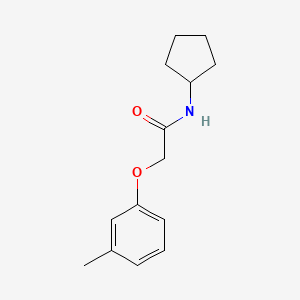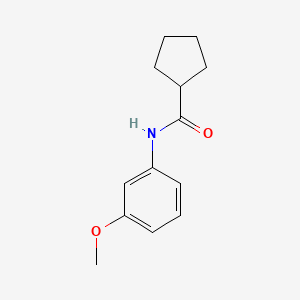
N-(2-methylbenzyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-4-nitrobenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of fungal and bacterial strains, induce apoptosis in cancer cells, and exhibit fluorescent properties in the presence of metal ions. Additionally, it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylbenzyl)-4-nitrobenzamide in lab experiments is its low toxicity, which allows for safe handling and testing. Additionally, this compound has been shown to exhibit potent antifungal, antibacterial, and anticancer properties, making it a promising candidate for further research. However, one limitation of using N-(2-methylbenzyl)-4-nitrobenzamide is its relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(2-methylbenzyl)-4-nitrobenzamide. One direction is the further study of its mechanism of action, which could lead to the development of more potent antifungal, antibacterial, and anticancer agents. Another direction is the exploration of its potential use in the synthesis of new materials such as polymers and nanoparticles. Additionally, the development of new synthesis methods for N-(2-methylbenzyl)-4-nitrobenzamide could improve its yield and purity, making it more accessible for further research.
Métodos De Síntesis
N-(2-methylbenzyl)-4-nitrobenzamide can be synthesized using several methods, including the reaction of 2-methylbenzylamine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-methylbenzylamine with 4-nitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The yield of the synthesis method varies depending on the reaction conditions, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methylbenzyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, N-(2-methylbenzyl)-4-nitrobenzamide has been studied for its potential use in the synthesis of new materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-11-4-2-3-5-13(11)10-16-15(18)12-6-8-14(9-7-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROIZXBWVDCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)



![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)

![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)


![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)

![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)